Atrasentan Exhibits 186-Fold Higher ETA Receptor Affinity Compared to Bosentan and 87-Fold Higher ETA/ETB Selectivity
Atrasentan demonstrates picomolar binding affinity for the ETA receptor (Ki = 0.0551 nM), which is approximately 186-fold more potent than the dual antagonist bosentan (Ki = 4.75 nM for ETA) in the same experimental system [1]. Furthermore, the calculated selectivity ratio for ETA versus ETB receptors is 87 for atrasentan, compared to only 8.6 for bosentan, indicating a 10-fold greater receptor subtype selectivity [1]. This high selectivity minimizes potential interference with ETB-mediated vasodilation and nitric oxide production, a known limitation of dual antagonists [2].
| Evidence Dimension | ETA Receptor Binding Affinity (Ki) and ETA/ETB Selectivity Ratio |
|---|---|
| Target Compound Data | Ki = 0.0551 nM; Selectivity Ratio (ETA/ETB) = 87 |
| Comparator Or Baseline | Bosentan: Ki = 4.75 nM; Selectivity Ratio (ETA/ETB) = 8.6 |
| Quantified Difference | 186-fold more potent Ki; 10-fold higher selectivity |
| Conditions | Native human endothelin receptors expressed in human coronary artery smooth muscle cells (CASMC) and human melanoma cell line SK-Mel-28. |
Why This Matters
Procurement of atrasentan over bosentan ensures a research tool with significantly higher target engagement and fewer off-target effects due to its unparalleled ETA selectivity.
- [1] Yuyama, H., et al. (2004). Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist. European Journal of Pharmacology, 498(1-3), 171-177. View Source
- [2] Johnson Francis. (2012). Endothelin receptors and antagonists. Johnsonfrancis.org. View Source
